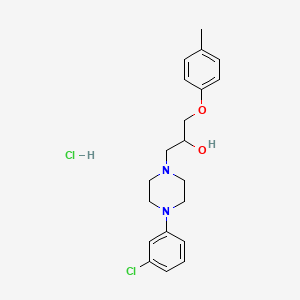

1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-(p-tolyloxy)propan-2-ol hydrochloride

Description

1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-(p-tolyloxy)propan-2-ol hydrochloride is a synthetic compound featuring a piperazine core substituted with a 3-chlorophenyl group and a propan-2-ol chain modified with a p-tolyloxy (4-methylphenoxy) moiety. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological studies.

Properties

IUPAC Name |

1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(4-methylphenoxy)propan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25ClN2O2.ClH/c1-16-5-7-20(8-6-16)25-15-19(24)14-22-9-11-23(12-10-22)18-4-2-3-17(21)13-18;/h2-8,13,19,24H,9-12,14-15H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIBMCWXEOJGNEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC(=CC=C3)Cl)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-(p-tolyloxy)propan-2-ol hydrochloride typically involves multiple steps. One common synthetic route starts with the reaction of 3-chlorophenylpiperazine with epichlorohydrin to form an intermediate compound. This intermediate is then reacted with p-tolyl alcohol under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-(p-tolyloxy)propan-2-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Hydrogen gas, palladium catalyst, ethanol or methanol as solvents.

Substitution: Sodium methoxide, potassium tert-butoxide, aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is with a molecular weight of approximately 433.4 g/mol. Its structure features a piperazine ring, which is often associated with various pharmacological activities, particularly in central nervous system (CNS) disorders.

Neuropharmacological Applications

- Antidepressant Activity : Research indicates that compounds with piperazine moieties have shown efficacy in treating depression and anxiety disorders. The piperazine structure can interact with serotonin receptors, which are crucial in mood regulation. Studies suggest that derivatives of this compound may exhibit similar properties, potentially acting as serotonin reuptake inhibitors or receptor modulators .

- Antipsychotic Effects : The compound's structural similarity to known antipsychotics suggests potential applications in treating schizophrenia and other psychotic disorders. Its ability to modulate dopaminergic pathways could contribute to its effectiveness in alleviating symptoms associated with these conditions .

Oncology Applications

- Antitumor Activity : Recent studies have explored the synthesis of piperazine derivatives and their antitumor properties. Research has demonstrated that compounds similar to 1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-(p-tolyloxy)propan-2-ol hydrochloride can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

- Mechanisms of Action : The antitumor effects are often attributed to the compound's ability to interfere with signaling pathways involved in cancer cell survival and growth. For instance, it may inhibit angiogenesis or disrupt the metabolic pathways essential for tumor growth .

Antimicrobial Activity

- Broad-Spectrum Antimicrobial Effects : Compounds containing piperazine structures have been evaluated for their antimicrobial properties. Studies have indicated that derivatives can exhibit significant activity against various bacterial strains and fungi, making them candidates for developing new antimicrobial agents .

- Mechanisms and Efficacy : The antimicrobial action is believed to result from disrupting bacterial cell wall synthesis or interfering with metabolic processes essential for microbial survival. In vitro studies have shown promising results, suggesting that further exploration could lead to effective treatments for resistant strains .

Case Study 1: Neuropharmacological Evaluation

A study conducted on a series of piperazine derivatives, including the hydrochloride compound, demonstrated significant antidepressant-like effects in animal models. Behavioral tests indicated increased locomotor activity and reduced immobility in forced swim tests, suggesting enhanced mood and reduced depressive symptoms.

Case Study 2: Antitumor Efficacy

In vitro assays involving human cancer cell lines revealed that the compound inhibited proliferation by inducing apoptosis at specific concentrations. The study highlighted its potential as a lead compound for developing new antitumor drugs.

Case Study 3: Antimicrobial Screening

A recent evaluation of various piperazine derivatives showed that the hydrochloride variant exhibited potent activity against Gram-positive and Gram-negative bacteria, outperforming several existing antibiotics in terms of minimum inhibitory concentration (MIC).

Mechanism of Action

The mechanism of action of 1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-(p-tolyloxy)propan-2-ol hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may bind to serotonin receptors in the brain, altering neurotransmitter levels and affecting mood and behavior.

Comparison with Similar Compounds

3-[4-(3-Chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol Hydrochloride

- Structure: Differs by replacing the p-tolyloxy group with two phenyl groups on the propanol chain.

- This contrasts with the p-tolyloxy group in the target compound, which balances lipophilicity with moderate polarity due to the methylphenoxy group .

1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-((2,5-dimethoxybenzyl)oxy)propan-2-ol Hydrochloride

- Structure : Features a 2,5-dimethoxybenzyloxy group instead of p-tolyloxy.

- However, the bulkier substituent could reduce metabolic stability .

3,3'-(1,4-Phenylenebis(oxy))bis(1-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol)

- Structure : A dimeric analog linked by a phenylene bis(oxy) bridge.

Functional Analogues with Urea/Thiazole Modifications

1-(3-Chlorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11f)

- Structure : Incorporates a urea linkage and thiazole ring.

- Implications : The urea group enables hydrogen bonding with enzymes (e.g., kinases or proteases), while the thiazole ring enhances π-π stacking. These features are absent in the target compound, suggesting divergent biological targets .

Pharmacological Profiles of Related Piperazine Derivatives

VU573 (Kir1.1/GIRK Channel Inhibitor)

- Activity : IC50 ≈ 1.9 μM against GIRK channels.

- The target compound’s lack of a urea or thiazole group may shift its selectivity toward other CNS targets (e.g., serotonin or dopamine receptors) .

Methyl 2-(4-Chlorophenyl)-2-(4-(3-Chlorophenyl)-3-oxopiperazin-1-yl)acetate

- Structure: Contains a piperazinone (oxidized piperazine) and ester group.

- Implications: The oxidized piperazine reduces basicity, altering receptor interactions. The ester group may serve as a prodrug moiety, unlike the stable propanol-p-tolyloxy chain in the target compound .

Data Tables

Table 1. Structural and Physicochemical Comparison

*Estimated using fragment-based methods.

Table 2. Pharmacological Activity of Selected Analogs

Biological Activity

1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-(p-tolyloxy)propan-2-ol hydrochloride is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This compound features a piperazine moiety and a tolyloxy group, which are significant for its interaction with various neurotransmitter receptors, suggesting applications in treating neurological disorders.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 286.8 g/mol. Its structure allows it to engage with dopamine and serotonin receptors, which may confer antipsychotic and anxiolytic effects.

Biological Activity

The biological activity of this compound primarily involves:

- Neurotransmitter Receptor Modulation : The piperazine ring enables interaction with dopamine and serotonin receptors, potentially influencing mood and anxiety levels.

- Potential Antipsychotic Effects : Given its structure, the compound may exhibit properties similar to known antipsychotics, warranting further investigation in clinical settings.

- Activity Against Neurological Disorders : Its ability to modulate neurotransmitter systems positions it as a candidate for treating conditions such as depression and anxiety disorders.

Interaction Studies

Research has indicated that this compound interacts with various biological targets. For instance:

| Biological Target | Binding Affinity (Ki) | Effect |

|---|---|---|

| Dopamine D2 Receptor | Moderate | Antipsychotic potential |

| Serotonin 5-HT1A Receptor | High | Anxiolytic effects |

These findings suggest that the compound may have a multifaceted role in modulating neurochemical pathways.

The synthesis of this compound typically involves:

- Formation of Piperazine Derivative : Reaction of p-toluidine with piperazine.

- Alkylation : The resulting piperazine is then alkylated with an appropriate alkyl halide under basic conditions.

The mechanism of action is believed to involve modulation of neurotransmitter receptor activity, particularly through competitive inhibition or agonistic effects on dopamine and serotonin receptors.

Comparative Analysis with Similar Compounds

To illustrate the potential versatility and varying biological activities within this chemical class, here’s a comparison with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-Piperazin-1-yl-3-phenoxy-propan-2-ol | Contains phenoxy group | Antidepressant activity |

| 1-Piperazin-1-yl-3-(4-methoxyphenoxy)-propan-2-ol | Includes methoxy group | Enhanced solubility |

| 1-Piperazin-1-yl-3-(4-chlorophenoxy)-propan-2-ol | Features chlorophenoxy group | Altered receptor binding |

This table highlights how minor structural modifications can significantly impact the biological activity and therapeutic potential of these compounds.

Q & A

Basic: What are the recommended synthetic routes for synthesizing 1-(4-(3-chlorophenyl)piperazin-1-yl)-3-(p-tolyloxy)propan-2-ol hydrochloride, and how can reaction efficiency be optimized?

Answer:

A common approach involves coupling a piperazine derivative (e.g., 4-(3-chlorophenyl)piperazine) with a propanol intermediate via nucleophilic substitution or amide bond formation. For example, coupling agents like HOBt (hydroxybenzotriazole) and TBTU (tetramethyluronium tetrafluoroborate) in anhydrous DMF, with NEt₃ as a base, have been used for analogous piperazine-containing compounds . Optimization includes:

- Stoichiometry: Maintain a 1:1.1 molar ratio of piperazine to propanol derivative to minimize side reactions.

- Temperature: Reactions are typically conducted at 0–25°C to balance reactivity and selectivity.

- Purification: Use column chromatography (silica gel, CH₂Cl₂:MeOH gradient) followed by recrystallization in ethanol/HCl to isolate the hydrochloride salt .

Advanced: How can researchers resolve contradictions in reported receptor binding affinities for piperazine derivatives like this compound?

Answer:

Discrepancies in binding data (e.g., serotonin/dopamine receptor affinities) may arise from assay conditions:

- Receptor Isoforms: Validate target receptor subtypes (e.g., 5-HT₁A vs. 5-HT₂A) using selective antagonists .

- Radioligand Purity: Ensure tritiated ligands (e.g., [³H]-WAY-100635) are >95% pure via HPLC analysis .

- Cell Lines: Compare results across transfected HEK293 vs. native neuronal cells to assess expression artifacts .

- Structural Analogues: Cross-reference with compounds like 3-(thiophen-2-ylthio)propan-1-one derivatives to identify substituent-specific trends .

Basic: What analytical techniques are critical for characterizing this compound and confirming its purity?

Answer:

- NMR Spectroscopy: ¹H/¹³C NMR confirms regiochemistry (e.g., piperazine N-substitution) and detects residual solvents .

- HPLC-MS: Reverse-phase C18 columns (ACN:H₂O + 0.1% TFA) assess purity (>98%) and quantify byproducts like dechlorinated analogs .

- X-ray Crystallography: Resolves stereochemistry (e.g., propan-2-ol configuration) and salt formation (HCl coordination) .

Advanced: How can structure-activity relationship (SAR) studies be designed to improve this compound’s selectivity for adrenergic receptors?

Answer:

- Substituent Modulation: Replace the 3-chlorophenyl group with 4-fluorophenyl or 3,4-dimethoxyphenyl to evaluate steric/electronic effects on α₁-adrenergic affinity .

- Linker Optimization: Shorten the propan-2-ol chain or introduce methyl branches to alter conformational flexibility .

- In Silico Docking: Use Schrödinger Suite or AutoDock to predict binding poses in adrenergic receptor homology models .

Basic: What methodologies address low aqueous solubility during pharmacological assays?

Answer:

- Co-solvents: Prepare stock solutions in DMSO (<1% v/v final concentration) to maintain solubility in PBS-based buffers .

- Salt Screening: Test alternative counterions (e.g., citrate, phosphate) or prodrug formulations (e.g., acetylated propanol) .

- Surfactants: Use 0.1% Tween-80 in cell culture media to prevent aggregation .

Advanced: What strategies identify metabolic pathways and major metabolites of this compound in preclinical studies?

Answer:

- In Vitro Models: Incubate with rat/human hepatocytes (37°C, 2–4 hrs) and analyze via LC-MS/MS to detect phase I (oxidation, dechlorination) and phase II (glucuronidation) metabolites .

- Isotope Labeling: Synthesize a deuterated analog (e.g., CD₃-p-tolyloxy) to trace metabolic cleavage sites .

- CYP Inhibition Assays: Use fluorogenic substrates (e.g., CYP3A4: BFC) to assess enzyme inhibition potential .

Basic: How are stability studies conducted to determine shelf-life under varying storage conditions?

Answer:

- Forced Degradation: Expose the compound to heat (60°C), humidity (75% RH), and UV light (ICH Q1B) for 4 weeks. Monitor degradation via HPLC for hydrolyzed (piperazine cleavage) or oxidized products .

- Long-term Storage: Store at –20°C in amber vials under argon; assess clumping/discoloration monthly .

Advanced: How can researchers reconcile conflicting cytotoxicity data in different cell lines?

Answer:

- Dose-Response Curves: Compare IC₅₀ values in HEK293 (non-cancer) vs. HepG2 (hepatoma) cells to identify off-target effects .

- Apoptosis Markers: Use flow cytometry (Annexin V/PI staining) to distinguish necrosis from programmed cell death .

- Mitochondrial Toxicity: Measure ATP levels (CellTiter-Glo) and ROS production (DCFDA assay) to assess metabolic disruption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.